
4-Amino-6-(3-chlorophenyl)pyridazin-3-ol
Vue d'ensemble
Description
Pyridazinones, which include compounds like “4-Amino-6-(3-chlorophenyl)pyridazin-3-ol”, are a class of organic compounds that have been found to exhibit a wide range of pharmacological activities . They have been the subject of numerous research articles and patents, and several drugs based on its nucleus have come into light .
Molecular Structure Analysis
The molecular structure of pyridazinones includes a pyridazine ring, which contains nitrogen atoms at positions 1 and 2 along with a keto functionality . This structure is often encountered in some approved drugs, clinical candidates, and functional material .Chemical Reactions Analysis
Again, while specific chemical reactions involving “this compound” are not available, pyridazinones are known to undergo a variety of chemical reactions. For instance, they can inhibit calcium ion influx, which is required for the activation of platelet aggregation .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have studied the synthesis of pyridazine derivatives, including 4-Amino-6-(3-chlorophenyl)pyridazin-3-ol, and their reactions with various chemicals. For instance, the compound has been used as a precursor in the synthesis of N1-4-pyridazinylsulfanilamide derivatives, revealing its utility in creating complex chemical structures with potential pharmacological applications T. Nakagome et al., 1966. Additionally, its derivatives have been explored for their potential as platelet aggregation inhibitors, indicating its relevance in cardiovascular research I. Estevez et al., 1998.
Potential Biological Activities
Several studies have explored the biological activities of this compound derivatives. For example, new derivatives have been synthesized and assessed for their anticancer, antiangiogenic, and antioxidant properties, showcasing the compound's potential in medicinal chemistry V. T. Kamble et al., 2015. Another study focused on synthesizing 2-substituted derivatives with immunosuppressive and anticonvulsant activities, further illustrating the therapeutic possibilities of this chemical scaffold R. Zabska et al., 1984.
Advanced Synthetic Applications
The compound has also been a key intermediate in creating novel heterocyclic compounds with expected antimicrobial and biological activities. For instance, the synthesis of pyridazino-fused ring systems, such as pyridazino[3,4-b]diazepam, has been reported, demonstrating its role in developing new pharmacologically active molecules L. Károlyházy et al., 2001. Another study utilized this compound for the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, emphasizing its versatility in synthetic chemistry Joanna Wlochal et al., 2015.
Orientations Futures
Given the wide range of biological activities exhibited by pyridazinones, future research could involve the synthesis and testing of new pyridazinone derivatives, including potentially “4-Amino-6-(3-chlorophenyl)pyridazin-3-ol”. These studies could provide valuable insights into the therapeutic potential of these compounds .
Propriétés
IUPAC Name |
5-amino-3-(3-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMSXYKZFVRCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



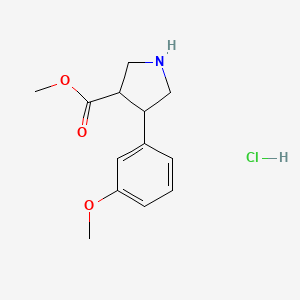
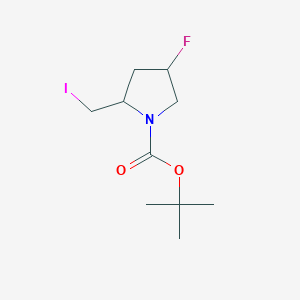
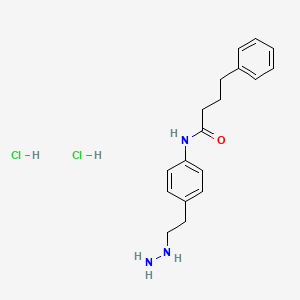

![1-(tert-Butoxycarbonyl)-3-[2-(methoxymethyl)-1-naphthyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1473836.png)

![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)
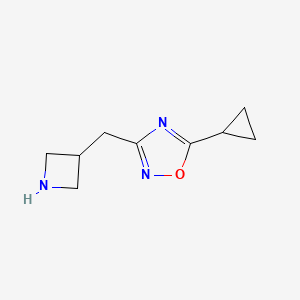
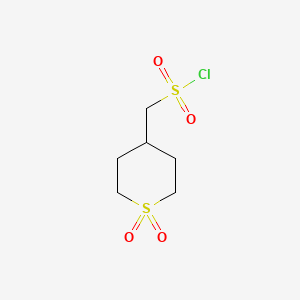
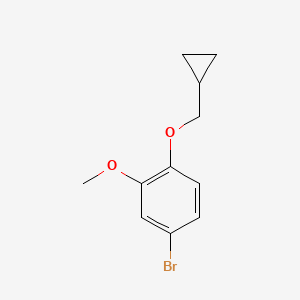

![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)
